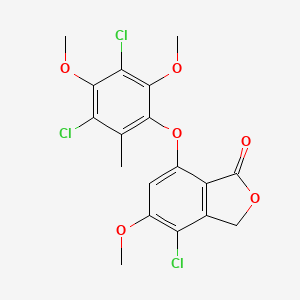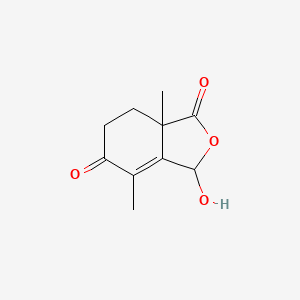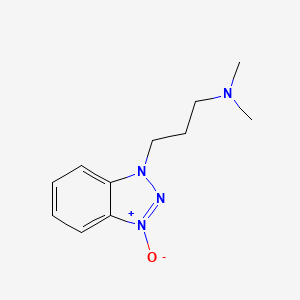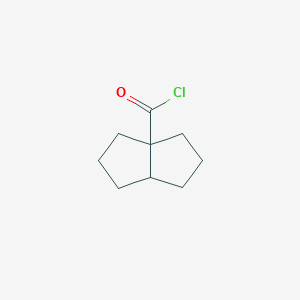![molecular formula C12H13NO B14456604 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene CAS No. 68050-93-1](/img/structure/B14456604.png)
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by the presence of nitrogen within the bicyclic framework. The compound’s structure includes an ethoxy group and multiple double bonds, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethoxy-substituted precursors and nitrogen-containing compounds, followed by cyclization reactions facilitated by catalysts or specific reaction conditions such as temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce double bonds or other functional groups.
Substitution: The ethoxy group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced bicyclic compounds.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with a different substitution pattern.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Contains an oxygen atom in the bicyclic structure.
2,11-Dioxabicyclo[4.4.1]undeca-3,5-dien-10-one: Features two oxygen atoms and a different arrangement of double bonds.
Uniqueness
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene is unique due to its specific ethoxy substitution and nitrogen-containing bicyclic structure. This gives it distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
68050-93-1 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H13NO/c1-2-14-12-8-10-5-3-4-6-11(7-10)9-13-12/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
XYLPMUPZXYFPKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=CC=CC=C(C2)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





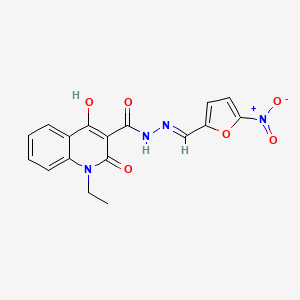
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
